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Compound of Interest

Compound Name:
(S)-tert-butyl 2-hydroxy-3-

methylbutanoate

Cat. No.: B1338129 Get Quote

An In-depth Technical Guide to (S)-tert-butyl 2-hydroxy-3-methylbutanoate

Foreword
In the landscape of modern pharmaceutical development and fine chemical synthesis, the

demand for enantiomerically pure building blocks is paramount. (S)-tert-butyl 2-hydroxy-3-
methylbutanoate, a derivative of the natural amino acid L-valine, represents a cornerstone

chiral synthon. Its specific stereochemistry and functional group arrangement—a secondary

alcohol, a sterically hindered tert-butyl ester, and an isopropyl group—make it a versatile

intermediate for constructing complex, stereodefined molecules. This guide offers a

comprehensive technical overview intended for researchers, chemists, and process

development scientists. We will delve into its fundamental properties, analytical

characterization, synthesis strategies, and critical applications, moving beyond mere data

presentation to explain the underlying scientific principles that govern its use.

Molecular Profile and Physicochemical Properties
(S)-tert-butyl 2-hydroxy-3-methylbutanoate is a chiral α-hydroxy ester. The bulky tert-butyl

group provides significant steric hindrance, a property that can be exploited to direct reaction

pathways and enhance stability against hydrolysis compared to less hindered esters like

methyl or ethyl esters. The (S)-configuration at the C2 position is derived directly from its L-

valine precursor, making it an ideal starting point for syntheses where this specific chirality is

required.
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Below is a diagram illustrating the molecular structure and key stereochemical features.

Caption: Structure of (S)-tert-butyl 2-hydroxy-3-methylbutanoate.

Table 1: Physicochemical Properties

Property Value Source(s)

CAS Number 3519-30-0 [1]

Molecular Formula C₉H₁₈O₃ [2]

Molecular Weight 174.24 g/mol [1]

IUPAC Name
tert-butyl (2S)-2-hydroxy-3-

methylbutanoate
[3]

Physical Form Solid (<30°C), Liquid (>31°C) [1]

Melting Point 30-31 °C [1]

Boiling Point 189.5 °C (at 760 mmHg) [2]

Density 0.974 g/cm³ [2]

Refractive Index 1.437 [2]

Flash Point 63 °C [2]

| Storage | 2-8 °C, Refrigerator |[1] |

Spectroscopic and Analytical Characterization
Definitive spectral data for this specific compound is not widely published. Therefore, the

following characterization data is predicted based on its chemical structure and analysis of

closely related analogs. This approach is standard in research environments for initial

compound verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: The predicted chemical shifts (δ) are derived from known values for tert-butyl

esters and α-hydroxy acids. For instance, the nine equivalent protons of the tert-butyl group
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are expected to appear as a sharp singlet around 1.5 ppm. The protons on the isopropyl

group will show characteristic doublet and multiplet patterns.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.10 d 1H H-C2 (α-proton)

~2.90 br s 1H -OH

~2.10 m 1H
H-C3 (isopropyl

methine)

~1.50 s 9H -C(CH₃)₃ (tert-butyl)

~1.00 d 3H Isopropyl -CH₃

| ~0.85 | d | 3H | Isopropyl -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Carbon Assignment Rationale

~174 C1 (C=O)
Typical ester carbonyl
carbon.

~82 Quaternary C (tert-butyl)

Quaternary carbon of the t-

butyl group, shifted downfield

by the adjacent oxygen.[4]

~75 C2 (CH-OH)
Carbon bearing the hydroxyl

group.

~32 C3 (CH) Isopropyl methine carbon.

~28 C(CH₃)₃
Methyl carbons of the t-butyl

group.[4]

~19 Isopropyl CH₃
Diastereotopic methyl carbons

of the isopropyl group.

| ~16 | Isopropyl CH₃ | Diastereotopic methyl carbons of the isopropyl group. |

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
Rationale: The IR spectrum is predicted to show a strong, broad absorption for the hydroxyl

group and a sharp, strong absorption for the ester carbonyl. The mass spectrum of a tert-

butyl ester is characteristically dominated by the loss of isobutylene (56 Da) to form a

protonated carboxylic acid, which serves as a reliable diagnostic peak.

Table 4: Predicted IR and MS Data

Technique Feature
Predicted Value /
Observation

IR O-H stretch (alcohol) 3500-3300 cm⁻¹ (broad)

C-H stretch (alkane) 2980-2850 cm⁻¹

C=O stretch (ester) ~1735 cm⁻¹ (strong, sharp)

MS (EI) M-56 [M - C₄H₈]⁺ m/z 118 (loss of isobutylene)
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| | M-101 [M - COOtBu]⁺ | m/z 73 (loss of tert-butoxycarbonyl group) |

Chiral High-Performance Liquid Chromatography
(HPLC)

Scientific Justification: Verifying the enantiomeric purity is the most critical analytical task for

this compound. Chiral HPLC is the gold standard for this purpose. Polysaccharide-based

chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly

effective for separating α-hydroxy esters.[2][5] The separation mechanism relies on the

formation of transient diastereomeric complexes between the enantiomers and the chiral

selector on the CSP, leading to different retention times. A normal-phase mobile system (e.g.,

hexane/isopropanol) often provides the best selectivity for this class of compounds.[6]

Protocol: Enantiomeric Purity Analysis by Chiral HPLC

System Preparation:

HPLC System: Standard HPLC with UV detector.

Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series).[2][6]

Mobile Phase: n-Hexane / Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).

The TFA is crucial for protonating the analyte and minimizing peak tailing.[5]

Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for

at least 30 minutes until a stable baseline is achieved.[2]

Sample Preparation:

Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.

Dilute to a working concentration of approximately 100 µg/mL.

Filter the sample through a 0.45 µm syringe filter before injection.[2]

Chromatographic Run:

Flow Rate: 1.0 mL/min.
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Column Temperature: 25°C.

Injection Volume: 10 µL.

Detection: UV at 210 nm.

Data Analysis:

Identify the peaks for the (S) and potential (R) enantiomers by running an analytical

standard of the racemate if available.

Calculate the enantiomeric excess (% ee) using the formula: ee (%) = [ (Area(S) - Area(R))

/ (Area(S) + Area(R)) ] * 100.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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